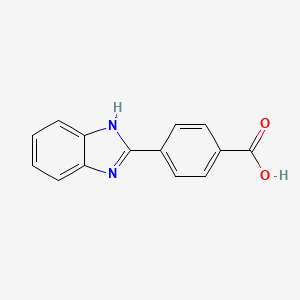![molecular formula C32H16N8OTi B1584013 Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- CAS No. 26201-32-1](/img/no-structure.png)
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-, also known as Titanyl phthalocyanine (TiOPc), is a member of the highly photosensitive phthalocyanine compounds . It is one of the most successful leading materials used in the photocopying industry .
Molecular Structure Analysis
The molecular structure of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- is complex. It has a molecular weight of 576.39 g/mol . The chemical formula is C32H16N8OTi .Physical And Chemical Properties Analysis
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- is a dark purple powder/crystals . It has a melting point of 580.7 °C . It has a maximum absorption at 692 nm in chlorobenzene .Wissenschaftliche Forschungsanwendungen
-
Photocatalysis
- Titanium dioxide is widely used in photocatalysis . It acts as a semiconductor and light scatterer, which is crucial for its photocatalytic properties .
- The photocatalytic properties of titanium dioxide are used to decontaminate water and food, ensuring environmental and industrial safety .
- The results of this application include the successful decontamination of various substances, contributing to environmental and industrial safety .
-
Pharmaceutical Industry
-
Food Processing
-
Sunscreen Agent
-
Biomedical Engineering
- Titanium alloys have emerged as the most successful metallic material to ever be applied in the field of biomedical engineering .
- They are used in the production of biomedical implants, dental prosthetics, and cardiovascular devices .
- The outcomes of this application include safer, more durable, and more efficient treatments for patients affected by various kinds of pathologies .
-
Orthopedics
-
Photoelectric Responses
- Titanium-oxo clusters have received extensive attention as the model compounds of TiO2 materials .
- The coordination of the oxime ligands can effectively promote the visible light absorption of the obtained oxime-based Ti-oxo clusters .
- As electrode precursors for photoelectric responses, these obtained Ti-oxo clusters display clear photocurrent responses .
- Moreover, the salicylhydroxamic acid-based Ti-oxo cluster exhibits higher photoelectric activity than salicylaldoxime-based Ti-oxo clusters .
-
Material-Binding Peptides
- Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
- Progress has been fuelled by recent advancements in the field .
-
Aerospace, Marine, Power Generation, Heat Exchangers, Automotive and Biomedical Industries
Eigenschaften
CAS-Nummer |
26201-32-1 |
|---|---|
Produktname |
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- |
Molekularformel |
C32H16N8OTi |
Molekulargewicht |
576.4 g/mol |
IUPAC-Name |
2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene;oxotitanium(2+) |
InChI |
InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
InChI-Schlüssel |
SJHHDDDGXWOYOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
Andere CAS-Nummern |
26201-32-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)
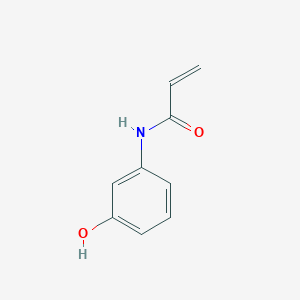
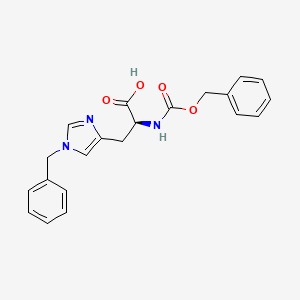
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
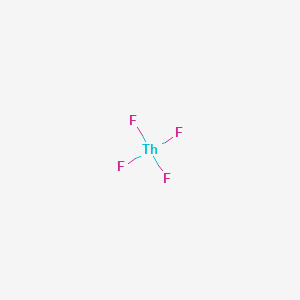
![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)
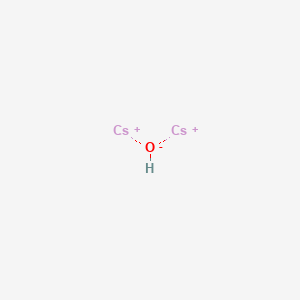
![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)
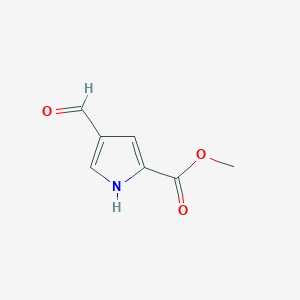
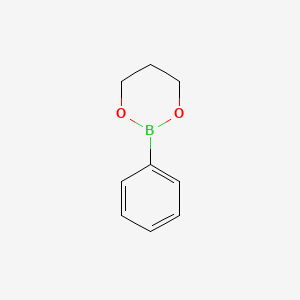
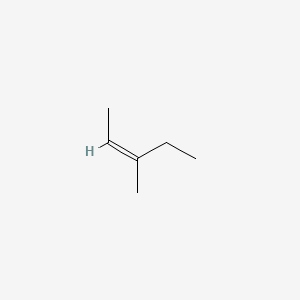
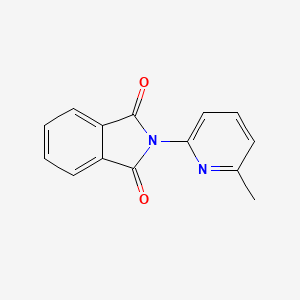
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
